molecular formula C9H12BrN3O B15228221 2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine

2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine

Cat. No.: B15228221
M. Wt: 258.12 g/mol
InChI Key: TYJIKZHKQOWPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Organic Solvents: Dichloromethane, ethanol, etc.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrimidines.

Scientific Research Applications

2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrazine
  • 2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyridine

Uniqueness

Compared to similar compounds, 2-Bromo-5-((1-methylazetidin-3-yl)methoxy)pyrimidine offers unique properties due to the presence of the pyrimidine ring, which is known for its versatility in medicinal chemistry. The azetidine moiety also adds to its uniqueness by providing additional sites for chemical modification and enhancing its biological activity .

Properties

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

2-bromo-5-[(1-methylazetidin-3-yl)methoxy]pyrimidine

InChI

InChI=1S/C9H12BrN3O/c1-13-4-7(5-13)6-14-8-2-11-9(10)12-3-8/h2-3,7H,4-6H2,1H3

InChI Key

TYJIKZHKQOWPDP-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)COC2=CN=C(N=C2)Br

Origin of Product

United States

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